

Columbianetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Columbianetin	
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Columbianetin, a naturally occurring coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, biological effects, and the experimental methodologies used to elucidate its functions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Columbianetin is a furanocoumarin characterized by a specific three-ring structure. Its chemical properties are summarized in the table below.



Property	Value	Citation
CAS Number	3804-70-4	[1][2]
Molecular Formula	C14H14O4	[1]
Molecular Weight	246.26 g/mol	[1]
IUPAC Name	(8S)-8-(2-hydroxypropan-2- yl)-8,9-dihydrofuro[2,3- h]chromen-2-one	_
SMILES	CC(C) ([C@@H]1Cc2c(ccc3ccc(=O)o c32)O1)O	_
InChI	InChI=1S/C14H14O4/c1- 14(2,16)11-7-9-10(17-11)5-3- 8-4-6-12(15)18-13(8)9/h3- 6,11,16H,7H2,1- 2H3/t11-/m0/s1	_

Biological Activities and Signaling Pathways

Columbianetin exhibits a range of biological activities, including anti-inflammatory, antifungal, and neuroprotective effects. These activities are mediated through various signaling pathways.

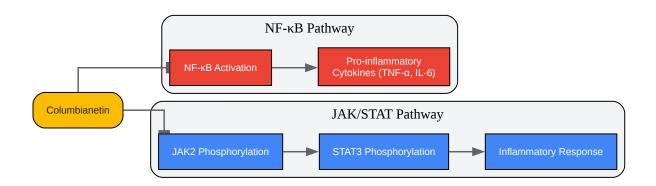
Anti-inflammatory Activity

Columbianetin has been shown to exert potent anti-inflammatory effects by modulating key signaling cascades.[2] One of the primary mechanisms is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[3] By preventing the activation and nuclear translocation of NF- κ B, **Columbianetin** suppresses the expression of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .[3][4]

Furthermore, **Columbianetin** has been reported to interfere with the JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) signaling pathway.[5] Inhibition of JAK2 and STAT3 phosphorylation leads to a downstream reduction in inflammatory responses.



A diagram of the proposed anti-inflammatory signaling pathway of **Columbianetin** is presented below.



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Columbianetin's Anti-inflammatory Signaling Pathways.

Antifungal Activity

Columbianetin has demonstrated notable antifungal properties, particularly against pathogenic yeasts such as Candida species. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity and other cellular processes essential for fungal growth.

Neuroprotective Effects

Emerging evidence suggests that **Columbianetin** possesses neuroprotective capabilities. Studies utilizing neuronal cell lines like SH-SY5Y have shown that it can protect against neurotoxin-induced cell death and oxidative stress.[6][7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, isolation, and biological evaluation of **Columbianetin**.



Extraction and Isolation of Columbianetin from Angelica pubescens

A common method for obtaining **Columbianetin** involves extraction and chromatographic separation from the roots of Angelica pubescens.[2][8]

- 1. Supercritical CO2 Extraction:
- Apparatus: Supercritical fluid extractor.
- Procedure:
 - Grind the dried roots of Angelica pubescens.
 - Perform extraction with supercritical CO₂ under optimized conditions (e.g., 20 MPa pressure, 40°C, CO₂ flow rate of 1.5 mL/min for 20 minutes).[2]
 - Collect the extract.
- 2. Silica Gel Column Chromatography:
- Stationary Phase: 100-200 mesh silica gel.
- Mobile Phase: Gradient elution with a mixture of petroleum ether and ethyl acetate.
- Procedure:
 - Dissolve the crude extract in a minimal amount of the initial mobile phase.
 - Load the sample onto a silica gel column.
 - Elute the column with a step-wise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).
 - Collect fractions and monitor by Thin Layer Chromatography (TLC).
 - Combine fractions containing Columbianetin based on TLC analysis.



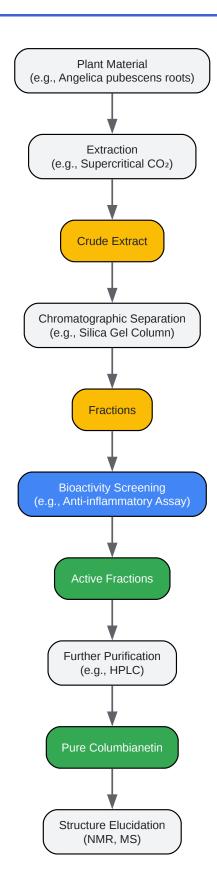




• Recrystallize the combined fractions from a suitable solvent system (e.g., petroleum etherethyl acetate) to obtain pure **Columbianetin**.[2]

The following diagram illustrates a general workflow for the bioactivity-guided isolation of **Columbianetin**.





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General workflow for bioactivity-guided isolation.



In Vitro Anti-inflammatory Assays

- 1. Inhibition of Protein Denaturation Assay:
- Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[9]
- Procedure:
 - Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[9]
 - Add 2 mL of varying concentrations of Columbianetin to the mixture.
 - Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
 - After cooling, measure the absorbance of the solutions at 660 nm.
 - Use Diclofenac sodium as a positive control.
 - Calculate the percentage inhibition of protein denaturation.
- 2. Western Blot Analysis for JAK2/STAT3 Phosphorylation:
- Cell Line: Suitable cell line, e.g., RAW 264.7 macrophages.
- Procedure:
 - Culture cells and treat with Columbianetin at various concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).
 - Lyse the cells and determine the protein concentration.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against total JAK2, phospho-JAK2, total STAT3, and phospho-STAT3 overnight at 4°C.[5][10]



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence detection system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Antifungal Susceptibility Testing

Broth Microdilution Assay for Candida species:

- Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12]
- Procedure:
 - Prepare a standardized inoculum of the Candida species to be tested in RPMI-1640 medium.[12]
 - In a 96-well microtiter plate, prepare two-fold serial dilutions of Columbianetin in RPMI-1640 medium.
 - Add the fungal inoculum to each well.
 - Include positive (fungus without Columbianetin) and negative (medium only) controls.
 - Incubate the plate at 35°C for 24-48 hours.[12]
 - The MIC is determined as the lowest concentration of Columbianetin that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometry.

Neuroprotection Assay

MTT Assay for Cell Viability in SH-SY5Y Cells:



- Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
- Procedure:
 - Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of Columbianetin for a specified duration (e.g., 1-6 hours).[6]
 - Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂ or C2-ceramide).[6][7]
 - After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage relative to the untreated control cells.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the biological activities of **Columbianetin**.

Table 1: Anti-inflammatory Activity of Columbianetin



Assay	Cell Line/Model	Outcome	Citation
Inhibition of Cytokine Production	LPS-stimulated PBMCs	Dose-dependent suppression of TNF-α, IL-6, MCP-1, and IL- 1β production.	[3]
Inhibition of NF-кВ Activation	LPS-stimulated PBMCs	Remarkable inhibition of LPS-induced NOD1, RIP2, and NF-KB activation.	[3]
Inhibition of Protein Denaturation	In vitro (Egg Albumin)	Concentration- dependent inhibition.	[9]

Table 2: Antifungal Activity of **Columbianetin**

Fungal Strain	Assay Method	MIC/IC50 Value	Citation
Candida spp.	Broth Microdilution	To be determined in specific studies.	[11][12]

Table 3: Neuroprotective Activity of Columbianetin

Cell Line	Neurotoxin	Assay	Outcome	Citation
SH-SY5Y	H ₂ O ₂ , C2- ceramide	MTT Assay	Increased cell viability in a dose-dependent manner.	[6][7]

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- To cite this document: BenchChem. [Columbianetin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030063#columbianetin-chemical-structure-and-casnumber]

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